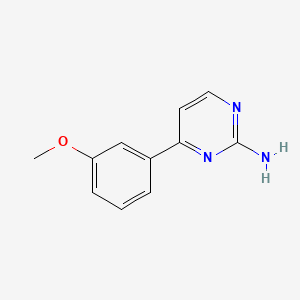

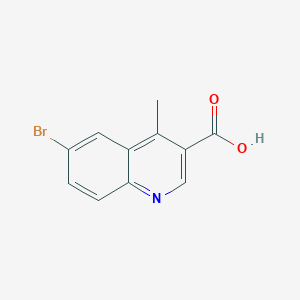

4-(3-Methoxyphenyl)pyrimidin-2-amine

Overview

Description

“4-(3-Methoxyphenyl)pyrimidin-2-amine” is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Chemical Reactivity

4-(3-Methoxyphenyl)pyrimidin-2-amine derivatives are synthesized through various chemical reactions, involving key steps like Claisen-Schmidt condensation, reaction with guanidine nitrate, and further reactions with nucleophiles like substituted aromatic amines. These processes lead to the creation of novel compounds with potential pharmacological activities (Jadhav et al., 2022).

The chemical behavior of these derivatives has been explored, leading to the synthesis of compounds with varied biological activities. These derivatives are used as building blocks for constructing nitrogen heterocyclic compounds like pyrazoles and pyrimidines, which are significant in pharmaceutical research (Farouk et al., 2021).

Pharmacological Screening

- Certain pyrimidin-2-amine derivatives, including 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, have been screened for anti-inflammatory activity. This illustrates the potential of these compounds in therapeutic applications, particularly in reducing inflammation (Kumar et al., 2017).

Antifungal Applications

- Some derivatives of this compound have demonstrated antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This suggests their potential use in developing antifungal agents (Jafar et al., 2017).

Structural Characterization and Theoretical Studies

- The compound has been structurally characterized using various methods, including X-ray diffraction. Density functional theory (DFT) calculations have been performed to understand the molecular structure and electronic properties, which are crucial for understanding its biological activity (Murugavel et al., 2014).

Anticancer Potential

- Derivatives of this compound have been synthesized with an aim to develop potent anticancer agents. For instance, thieno[3,2-d]pyrimidin-4-amines have shown inhibitory effects on colorectal cancer cell proliferation, highlighting their potential in cancer therapy (Loidreau et al., 2020).

Mechanism of Action

Target of Action

Pyrimidine derivatives, which include 4-(3-methoxyphenyl)pyrimidin-2-amine, are known to exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, and antifungal activities .

Mode of Action

It’s known that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

Pyrimidines are known to play a significant role in the de novo purine and pyrimidine biosynthesis pathways . They are used as substrates in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy .

Result of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, and antifungal activities .

properties

IUPAC Name |

4-(3-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLWVWJXTPKEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656537 | |

| Record name | 4-(3-Methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1158235-36-9 | |

| Record name | 4-(3-Methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439117.png)

![N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439129.png)

![2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1439131.png)